2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
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Overview
Description
The compound “2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid” contains a tetrahydrofuran group, a methoxy group, and a benzoic acid group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. The methoxy group is an ether functional group consisting of a methyl group bound to an oxygen atom. Benzoic acid is a simple aromatic carboxylic acid.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran ring, the methoxy group, and the aromatic ring of the benzoic acid .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The ether group might be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Benzoic Acid Regulation of Gut Functions
Benzoic acid, closely related to the chemical structure , has been studied for its potential to regulate gut functions. As an antibacterial and antifungal preservative, benzoic acid is widely recognized for its application in foods and feeds. Research indicates that it can improve growth and health, attributed to its positive impact on gut functions such as digestion, absorption, and barrier integrity. Studies using piglets and porcine intestinal epithelial cells as models have suggested that appropriate levels of benzoic acid might enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota composition. However, excessive administration may harm gut health through redox imbalance, highlighting the importance of dosage control in its application (Mao et al., 2019).
Furan Fatty Acids and Health
Furan fatty acids, from which the compound may be derived, are recognized for their positive health benefits, including antioxidant and anti-inflammatory activities. These acids, found in plants, algae, and fish, have been studied for their potential in preventing non-enzymatic lipid peroxidation. A key metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been associated with the progression from prediabetes to type 2 diabetes, yet its exact role in glucose metabolism remains unclear. The review on furan fatty acids explores the controversies surrounding CMPF levels in relation to diabetes and renal health, suggesting that, overall, furan fatty acids may be beneficial for health (Xu et al., 2017).
Bioactive Furanyl- or Thienyl-Substituted Compounds
The incorporation of furan and thiophene rings, similar to the structure of 2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, into bioactive molecules has been extensively reviewed. These heterocycles play a significant role in medicinal chemistry, particularly in the design of nucleobases, nucleosides, and their analogues. Research demonstrates the importance of furan-2-yl and thien-2-yl substituents in enhancing the antiviral, antitumor, antimycobacterial, and antiparkinsonian activities of purine and pyrimidine derivatives. This highlights the potential of such structures in developing compounds with optimized biological activity (Ostrowski, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMUAOEAIWGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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